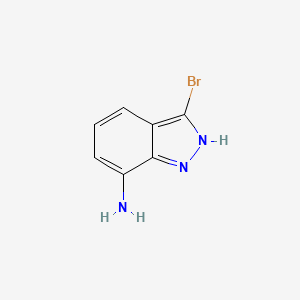

3-Bromo-1H-indazol-7-amine

Übersicht

Beschreibung

3-Bromo-1H-indazol-7-amine is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural features, which include a bromine atom and an amine group attached to an indazole core. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of such compounds.

Synthesis Analysis

The synthesis of heterocyclic compounds like this compound can be achieved through various methods. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and primary amines under CuI catalysis is reported to yield moderate to good results . Although this method does not directly apply to the synthesis of this compound, it suggests that similar catalytic conditions could potentially be adapted for its synthesis, considering the structural similarities between benzimidazoles and indazoles.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, as evidenced by the crystal structure analysis of the bromide salt of a protonated cage amine . The distances between nitrogen atoms and the orientation of lone pairs and hydrogen atoms are critical in determining the reactivity and interaction of such molecules. These structural details are essential for understanding how this compound might interact with other molecules, which is crucial for its potential applications in medicinal chemistry.

Chemical Reactions Analysis

Chemical reactions involving the formation and cleavage of C-N bonds are relevant to the chemistry of this compound. The metal- and oxidant-free three-component desulfurization and deamination condensation approach described for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines highlights the possibility of synthesizing nitrogen-containing heterocycles without the need for harsh conditions or toxic reagents. This environmentally friendly approach could be adapted for the synthesis of this compound, potentially improving its synthesis' sustainability and safety profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its fluorescence and aggregation-induced emission (AIE) properties, are not directly discussed in the provided papers. However, the photophysical properties of related compounds, such as fully substituted 1H-1,2,4-triazol-3-amines, have been explored . These properties are significant for the development of optical materials and could provide a starting point for investigating the properties of this compound in similar applications.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Techniques

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling : A study demonstrated the synthesis of various 3-aryl-1H-indazol-5-amine derivatives using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of (NH) free 3-bromo-indazol-5-amine, showcasing good to excellent yields under microwave-assisted conditions (Wang et al., 2015).

- Silver(I)-Mediated Intramolecular Oxidative C–H Amination : Research introduced a method for the synthesis of assorted 1H-indazoles, facilitating the construction of 3-substituted indazoles, highlighting the efficiency of silver(I)-mediated intramolecular oxidative C–H amination for compounds difficult to synthesize by other aminations (Park et al., 2021).

Novel Compound Development

- Synthesis of 3-Substituted Indazoles : A palladium-catalyzed intramolecular amination reaction of N-tosylhydrazones was used to develop an efficient method for preparing 3-substituted indazoles, showing good functional group compatibility under mild conditions (Inamoto et al., 2004).

- Regioselective Protection and Amine Coupling Reactions : Studies on indazoles highlighted the unselective protection under strongly basic conditions and regioselective protection under mildly acidic conditions, leading to novel derivatives through Buchwald reactions with protected 5-bromoindazoles (Slade et al., 2009).

Catalytic Potential in Asymmetric Amination

- Spiro Phosphinooxazolines for Palladium-Catalyzed Asymmetric Amination : New spiro phosphinooxazolines derived from 7-bromo-1-indanone demonstrated significant potential in asymmetric palladium-catalyzed allylic amination, yielding high enantioselectivities with alkylamines (Gao et al., 2018).

Zukünftige Richtungen

The future directions for “3-Bromo-1H-indazol-7-amine” and other indazole derivatives involve further exploration of their diverse biological activities and the development of new drugs. For example, a series of indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines . This suggests that “this compound” and other indazole derivatives could have potential applications in the treatment of various diseases.

Wirkmechanismus

Target of Action

3-Bromo-1H-indazol-7-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, which is a process of programmed cell death. By targeting these proteins, this compound can potentially inhibit the growth of cancer cells .

Mode of Action

The compound interacts with its targets by binding to the hinge region of tyrosine kinase . This interaction results in the inhibition of the Bcl2 family members and the p53/MDM2 pathway . The inhibition of these targets can lead to the induction of apoptosis and cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The affected biochemical pathways primarily involve the regulation of cell apoptosis and the cell cycle . The Bcl2 family members and the p53/MDM2 pathway are key players in these pathways. The inhibition of these targets by this compound can disrupt the normal functioning of these pathways, leading to the induction of apoptosis and cell cycle arrest .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and cell cycle arrest . These effects can lead to the inhibition of cancer cell proliferation, thereby exhibiting its antitumor activity .

Biochemische Analyse

Biochemical Properties

3-Bromo-1H-indazol-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. It has been found to interact with enzymes such as cyclo-oxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial in reducing the production of inflammatory mediators, making this compound a potential anti-inflammatory agent. Additionally, it interacts with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the p53/MDM2 pathway, which is critical in regulating cell cycle and apoptosis . This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy over extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biological effects.

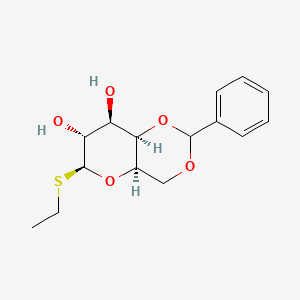

Eigenschaften

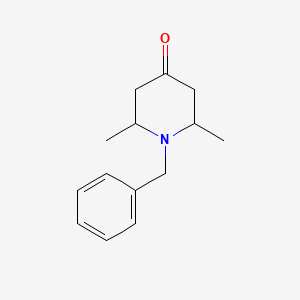

IUPAC Name |

3-bromo-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCDWESCMQBURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579225 | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316810-90-9 | |

| Record name | 3-Bromo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)